AFB-Guanine-13C,15N2
CAS No.:
Cat. No.: VC0208037
Molecular Formula: C₂₁¹³CH₁₇N₃¹⁵N₂O₈
Molecular Weight: 482.38
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₁¹³CH₁₇N₃¹⁵N₂O₈ |
|---|---|
| Molecular Weight | 482.38 |
Introduction
Chemical Identity and Structure
AFB-Guanine-13C,15N2 is characterized by specific isotopic labeling of the guanine moiety with 13C and 15N atoms. The compound retains the structural features of the aflatoxin B1-guanine adduct while incorporating these stable isotopes at specific positions.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁¹³CH₁₇N₃¹⁵N₂O₈ |
| Molecular Weight | 482.38 g/mol |
| IUPAC Name | (3R,4R,5R,7S)-5-(2-(15N)azanyl-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
| SMILES | COc1cc2O[C@H]3OC@Hn6cnc7N13C[15NH2] |
| InChI | InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1/i22+1,23+1,26+1 |
| Appearance | Solid compound |
| Solubility | Limited water solubility; more soluble in organic solvents like DMSO |
The compound contains isotopically labeled positions where 13C replaces one standard carbon and 15N replaces two nitrogen atoms in the guanine moiety, providing distinctive spectroscopic properties that enable its detection and quantification in biological samples .
Synthesis Methodologies
The synthesis of AFB-Guanine-13C,15N2 involves specialized techniques to incorporate isotopic labels while maintaining the structural integrity of the aflatoxin-guanine adduct.
Standard Synthesis Approach
The most common approach for synthesizing AFB-Guanine-13C,15N2 begins with the preparation of the aflatoxin B1 epoxide, which subsequently reacts with isotopically labeled DNA or guanine.
The typical synthesis pathway involves:
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Epoxidation of aflatoxin B1 to form AFB1-exo-8,9-epoxide
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Reaction with 13C,15N-labeled DNA or guanine
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Hydrolysis and purification of the resulting adduct
According to published methods, AFB1-N7-Gua can be prepared by reacting calf thymus DNA dissolved in water with AFB1-exo-8,9-epoxide in acetone. After a brief reaction period, the DNA is precipitated with ethanol, hydrolyzed with HCl, and the adduct is isolated and purified by HPLC .
Isotope Incorporation Methods
For the preparation of isotopically labeled derivatives like AFB-Guanine-13C,15N2, uniformly 15N-labeled DNA isolated from algae grown in a pure 15N-environment can be used . The incorporation of 13C can be achieved through similar specialized growth conditions or through synthetic pathways using 13C-enriched precursors.
Analytical confirmation of the isotopic purity typically employs:
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NMR spectroscopy (1H, 13C, and 15N)
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High-resolution mass spectrometry (HRMS)
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LC-MS/MS analysis
Purification and Quantification
After synthesis, AFB-Guanine-13C,15N2 is typically purified using HPLC methods and quantified by UV-Vis spectrophotometry. The compound shows characteristic absorption at around 360-362 nm with an extinction coefficient of approximately 18,000 L mol-1 cm-1 . Further characterization is usually performed by LC-MS/MS to confirm identity and purity.
Analytical Applications
AFB-Guanine-13C,15N2 serves as a critical internal standard in various analytical methods used to detect and quantify aflatoxin exposure.
LC-MS/MS Applications
The primary analytical application of AFB-Guanine-13C,15N2 is as an internal standard in LC-MS/MS analyses of aflatoxin-DNA adducts. This approach allows for accurate quantification of adducts in biological samples by providing a reference compound with identical chemical properties but distinguishable mass.
Typical LC-MS/MS parameters for AFB-Guanine-13C,15N2 analysis include:
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Multiple reaction monitoring (MRM) transitions specific to the isotopically labeled compound
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Electrospray ionization (ESI) in positive mode
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Chromatographic separation using C18 columns with acidified mobile phases
The limit of detection for AFB1-N7-Gua using isotopically labeled internal standards has been reported to be as low as 0.036 fmol when injected on column .
Biomarker Applications
AFB-Guanine-13C,15N2 plays a crucial role in biomonitoring studies of aflatoxin exposure. By adding a known amount of this isotopically labeled compound to biological samples, researchers can:
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Account for sample matrix effects
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Compensate for analyte loss during sample cleanup
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Provide accurate quantification of naturally occurring aflatoxin-DNA adducts
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Differentiate between endogenous and exogenous adducts
This approach has been particularly valuable in epidemiological studies examining the relationship between aflatoxin exposure and liver cancer risk in populations consuming contaminated foods.
Role in Aflatoxin Research
Metabolism and DNA Damage Studies
AFB-Guanine-13C,15N2 has been instrumental in elucidating the mechanisms of aflatoxin metabolism and DNA damage. Studies utilizing this compound have demonstrated that:
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Aflatoxin B1 is metabolized to a reactive epoxide that binds to the N7 position of guanine
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This primary lesion can undergo further transformations, including formation of formamidopyrimidine (FapyGua) derivatives
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The presence of these adducts can lead to DNA mutations, particularly G→T transversions
Research using isotopically labeled standards has shown that both the AFB1-N7-Gua adduct and its derivative AFB1-FapyGua contribute to the mutagenic and carcinogenic effects of aflatoxins .
| DNA Adduct | Mass Transition for Unlabeled | Mass Transition for Labeled | Biological Significance |
|---|---|---|---|
| AFB1-N7-Gua | 480→331 | 485→335 (15N5 label) | Primary aflatoxin DNA adduct |
| AFB1-FapyGua | 496→380 | 501→384 (15N5 label) | Secondary aflatoxin DNA adduct; more persistent |
| 8-OH-Gua | 455→440 | 460→445 (15N5 label) | Oxidative damage marker; may contribute to mutations |
| FapyAde | 454→283 | 457→286 (13C,15N2 label) | Secondary oxidative damage marker |
This comprehensive approach to DNA damage assessment provides a more complete understanding of the genotoxic effects of aflatoxin exposure .
Biological Significance and Research Applications
Role in Carcinogenesis Research
AFB-Guanine-13C,15N2 has been instrumental in establishing the link between aflatoxin exposure and hepatocellular carcinoma. Research using this compound has:
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Confirmed the dose-dependent relationship between aflatoxin exposure and DNA adduct formation
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Demonstrated the persistence of certain aflatoxin-DNA adducts
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Helped establish DNA adduct levels as biomarkers of cancer risk
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Supported intervention strategies to reduce aflatoxin exposure in high-risk populations
The ability to accurately quantify aflatoxin-DNA adducts using isotopically labeled standards has been critical to these advances in understanding aflatoxin carcinogenesis .
DNA Repair Studies
AFB-Guanine-13C,15N2 has also been used in studies of DNA repair processes. Recent research has shown that:
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Base excision repair (BER) plays a key role in removing aflatoxin-DNA adducts
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The DNA glycosylase NEIL1 is particularly important for repair of AFB1-FapyGua adducts
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Genetic variations in NEIL1 may affect susceptibility to aflatoxin-induced carcinogenesis
These findings highlight the importance of DNA repair processes in modulating the genotoxic effects of aflatoxin exposure .
Comparative Analysis with Related Compounds
AFB-Guanine-13C,15N2 is part of a larger family of aflatoxin adducts and derivatives used in research. Understanding its relationship to these compounds provides context for its specific applications.
| Compound | Structure/Functionality | Unique Features | Applications |
|---|---|---|---|
| AFB-Guanine-13C,15N2 | Isotopically labeled aflatoxin B1-guanine adduct | Contains 13C and 15N isotopes for mass spectrometric detection | Internal standard for DNA adduct quantification |
| AFB1-N7-Gua | Natural aflatoxin B1-guanine adduct | Primary DNA adduct formed by aflatoxin B1 | Biomarker of aflatoxin exposure and DNA damage |
| AFB1-FapyGua | Formamidopyrimidine derivative of AFB1-N7-Gua | More stable than the N7-Gua adduct; persists longer in DNA | Longer-term biomarker of aflatoxin exposure |
| AFB1-Lysine-13C6,15N2 | Isotopically labeled aflatoxin B1-lysine adduct | Forms with albumin rather than DNA | Internal standard for protein adduct quantification |
| 8-Hydroxydeoxyguanosine | Oxidative DNA damage marker | Results from oxidative stress; not directly related to aflatoxins | Biomarker of oxidative DNA damage |
This comparison highlights the specific utility of AFB-Guanine-13C,15N2 as an internal standard for DNA adduct analysis, distinguishing it from other related compounds that serve different analytical purposes .
Future Research Directions
Current and future research involving AFB-Guanine-13C,15N2 is focused on several key areas:
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Development of more sensitive and efficient analytical methods for detecting low levels of aflatoxin-DNA adducts
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Integration of aflatoxin-DNA adduct analysis with other biomarkers of exposure and effect
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Exploration of individual susceptibility factors that modulate DNA adduct formation and repair
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Investigation of interactions between aflatoxin exposure and other environmental or genetic risk factors for liver cancer
Advances in these areas will continue to rely on the availability of high-quality isotopically labeled standards like AFB-Guanine-13C,15N2 .
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